

Application Note: Titrimetric Analysis of Chromic Acid in Plating Solutions

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Compound of Interest

Compound Name: Chromic chromate

Cat. No.: B1584994

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Introduction

Chromic acid (CrO_3) is a critical component in chromium plating baths, directly influencing the quality, appearance, and performance of the final plated product.^[1] Maintaining the chromic acid concentration within a specified optimal range is crucial for consistent plating results. Titrimetric analysis is a widely accepted and cost-effective method for accurately determining the chromic acid concentration in plating solutions.^[1] This application note details two primary titrimetric methods: the Ferrous Ammonium Sulfate (FAS) redox titration and the Iodometric titration.

Method 1: Redox Titration with Ferrous Ammonium Sulfate (FAS)

This method involves the direct titration of hexavalent chromium (Cr^{6+}) with a standardized solution of ferrous ammonium sulfate. The reaction is a redox process where Fe^{2+} reduces Cr^{6+} to Cr^{3+} in an acidic medium.

Principle: The core reaction is the oxidation of ferrous ions (Fe^{2+}) by dichromate ions ($\text{Cr}_2\text{O}_7^{2-}$) in the presence of a strong acid. The endpoint is detected using a redox indicator, such as Ferroin, which changes color upon the complete consumption of the chromic acid.^{[1][2]}

Advantages:

- Relatively straightforward and rapid.

- Not susceptible to interference from copper ions, which can be present as contaminants in plating baths.[1]

Disadvantages:

- The endpoint color change can sometimes be less sharp, requiring experienced analysts for accurate determination.[1]

Method 2: Iodometric Titration

This indirect titrimetric method involves the reaction of chromic acid with an excess of potassium iodide (KI) in an acidic solution to liberate iodine (I_2). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate ($Na_2S_2O_3$).

Principle: Hexavalent chromium oxidizes iodide ions to iodine. The amount of iodine produced is stoichiometrically related to the amount of chromic acid present. The endpoint of the subsequent titration with sodium thiosulfate is typically detected using a starch indicator, which forms a deep blue complex with iodine. The disappearance of this blue color marks the endpoint.

Advantages:

- Provides a sharp and distinct endpoint, making it highly accurate.[1]
- A widely recognized and reliable method.

Disadvantages:

- Susceptible to interference from other oxidizing agents and certain metal ions like copper.[1]
- The sodium thiosulfate solution is unstable and requires frequent standardization.[3]

Experimental Protocols

Protocol 1: Chromic Acid Determination by Ferrous Ammonium Sulfate (FAS) Titration

1. Reagents and Preparation:

- Standard Ferrous Ammonium Sulfate (FAS) Titrant (0.1 N): Dissolve 39.2 g of $\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$ in a 1 L volumetric flask with distilled water containing 20 mL of concentrated sulfuric acid. Standardize this solution against a known concentration of potassium dichromate.
- Ferroin Indicator: A commercially available solution of 1,10-phenanthroline ferrous sulfate complex.
- Phosphoric Acid (H_3PO_4): Concentrated (85%).
- Sulfuric Acid (H_2SO_4): Concentrated (98%).

2. Procedure:

- Pipette a 10.0 mL sample of the chromium plating solution into a 250 mL Erlenmeyer flask.
- Carefully add 90 mL of distilled water.
- Add 10 mL of concentrated sulfuric acid and 5 mL of concentrated phosphoric acid to the flask. The phosphoric acid helps to complex the ferric ions produced, preventing color interference.^[1]
- Add 3-5 drops of Ferroin indicator.
- Titrate with the standardized 0.1 N FAS solution. The color will change from a greenish-blue to a reddish-brown at the endpoint.
- Record the volume of FAS titrant used.

3. Calculation:

$$\text{Chromic Acid (g/L)} = (V_{\text{FAS}} \times N_{\text{FAS}} \times 49.99) / V_{\text{sample}}$$

Where:

- V_{FAS} = Volume of FAS titrant used (mL)
- N_{FAS} = Normality of the FAS titrant (N)

- $49.99 =$ Equivalent weight of CrO_3
- V_{sample} = Volume of the plating solution sample (mL)

Protocol 2: Chromic Acid Determination by Iodometric Titration

1. Reagents and Preparation:

- Standard Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) Titrant (0.1 N): Dissolve 24.8 g of $\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$ in 1 L of distilled water. Add a small amount of sodium carbonate as a stabilizer. Standardize this solution against a known concentration of potassium iodate or potassium dichromate.
- Potassium Iodide (KI): Solid.
- Hydrochloric Acid (HCl): Concentrated (37%).
- Starch Indicator Solution: Prepare a 1% (w/v) solution by making a paste of 1 g of soluble starch in a small amount of cold water and adding it to 100 mL of boiling water.

2. Procedure:

- Pipette a 10.0 mL sample of the chromium plating solution into a 500 mL iodine flask.
- Add approximately 100 mL of distilled water.
- Carefully add 20 mL of concentrated hydrochloric acid.
- Add approximately 2 g of solid potassium iodide to the flask and swirl to dissolve. The solution will turn a dark brown due to the liberation of iodine.
- Stopper the flask and allow it to stand in a dark place for about 5 minutes to ensure the reaction is complete.
- Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.
- Add 2-3 mL of the starch indicator solution. The solution will turn a deep blue-black.

- Continue the titration with sodium thiosulfate, adding it dropwise until the blue color disappears, leaving a clear or slightly greenish solution. This is the endpoint.
- Record the volume of sodium thiosulfate titrant used.

3. Calculation:

$$\text{Chromic Acid (g/L)} = (V_{\text{Na}_2\text{S}_2\text{O}_3} \times N_{\text{Na}_2\text{S}_2\text{O}_3} \times 49.99) / V_{\text{sample}}$$

Where:

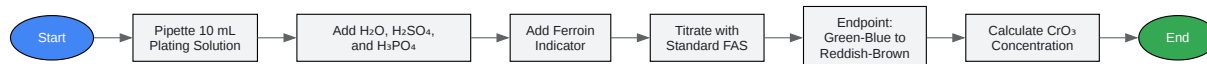
- $V_{\text{Na}_2\text{S}_2\text{O}_3}$ = Volume of sodium thiosulfate titrant used (mL)
- $N_{\text{Na}_2\text{S}_2\text{O}_3}$ = Normality of the sodium thiosulfate titrant (N)
- 49.99 = Equivalent weight of CrO_3
- V_{sample} = Volume of the plating solution sample (mL)

Data Presentation

Table 1: Example Titration Data for Chromic Acid Analysis

Parameter	FAS Titration	Iodometric Titration
Sample Volume	10.0 mL	10.0 mL
Titrant Normality	0.105 N	0.098 N
Initial Burette Reading	0.50 mL	1.20 mL
Final Burette Reading	25.80 mL	27.50 mL
Volume of Titrant Used	25.30 mL	26.30 mL
Calculated Chromic Acid	132.8 g/L	128.8 g/L

Visualizations



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Caption: Workflow for FAS Titration of Chromic Acid.



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Caption: Workflow for Iodometric Titration of Chromic Acid.

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